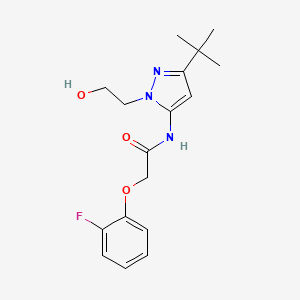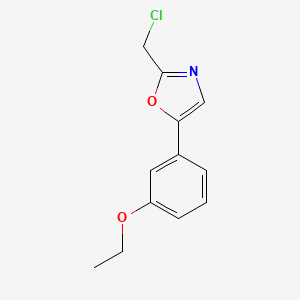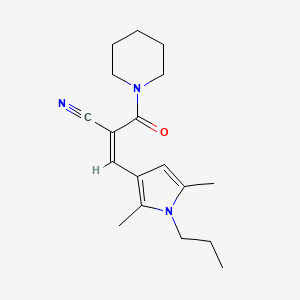
(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride” is a compound that likely contains a cyclobutane ring, which is a ring of four carbon atoms, with an amino group (NH2) and a phenyl group (a ring of six carbon atoms, C6H5) attached. The “1s,3s” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The amino group might participate in acid-base reactions, while the phenyl group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Enantioselective Synthesis
The compound (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride is significant in the enantioselective synthesis of various complex molecules. For instance, it plays a crucial role in the synthesis of HIV protease inhibitors, as demonstrated in the practical enantioselective synthesis of nelfinavir, a potent anti-AIDS drug (Ikunaka et al., 2002).
Modular Synthon for Medicinal Chemistry
This compound is utilized as a modular synthon for creating inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. Its versatility in medicinal chemistry is highlighted through its transformation into various functionally diverse derivatives (Habeeb Mohammad et al., 2020).
Synthesis and Reactions in Organic Chemistry
The compound is pivotal in synthesizing and studying reactions of small-ring compounds in organic chemistry. It has been utilized in synthesizing compounds like 3-Phenyl-2-cyclobutenone and related compounds, offering insights into the behavior of such unique molecular structures (Manatt et al., 1964).
Optical Resolution
This compound has been employed in the optical resolution of various compounds. Its properties facilitate the efficient separation of enantiomers, which is crucial in producing optically pure pharmaceutical ingredients (Shiraiwa et al., 1997).
Antioxidant and Membrane Stabilizing Properties
This compound's derivatives have been studied for their potential antioxidant and membrane-stabilizing properties. Although they did not show significant antioxidant activity, they exhibited a pronounced anti-hemolytic effect in oxidative stress models, suggesting potential biological activity (Малакян et al., 2010).
Synthesis of Novel Pharmacological Agents
The compound is instrumental in synthesizing novel pharmacological agents. For example, it has been used in creating potent antagonists of VLA-4, a molecule involved in immune responses (Brand et al., 2003).
Radiochemistry Applications
In radiochemistry, the compound is used for synthesizing radiotracers like FACBC for positron emission tomography, aiding in tumor imaging (McConathy et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-3-phenylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10(6-9(12)7-10)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOVUERNTXNPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)

![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)





![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)
![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)